molecular formula C24H26N4O7S3 B2810005 (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-00-6

(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2810005
CAS No.: 865248-00-6
M. Wt: 578.67
InChI Key: LZDMTESQRMQHDO-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate: is a complex organic compound that features a combination of sulfonamide, benzoyl, and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

  • Formation of the Benzoyl Imino Intermediate

      Starting Materials: 4-(N,N-diallylsulfamoyl)benzoic acid and appropriate amines.

      Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the benzoyl chloride intermediate, which is then reacted with the amine to form the imino derivative.

  • Synthesis of the Benzo[d]thiazole Core

      Starting Materials: 2-aminothiophenol and a suitable aldehyde or ketone.

      Reaction Conditions: Cyclization is achieved under acidic conditions, often using hydrochloric acid or sulfuric acid, to form the benzo[d]thiazole ring.

  • Coupling of Intermediates

      Starting Materials: The benzoyl imino intermediate and the benzo[d]thiazole derivative.

      Reaction Conditions: Coupling is typically performed in the presence of a base such as triethylamine or pyridine, facilitating the formation of the desired product.

  • Esterification

      Starting Materials: The coupled product and ethyl acetate.

      Reaction Conditions: Esterification is carried out using an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the sulfonamide or thiazole moieties can lead to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction can yield amines or alcohols depending on the functional groups targeted.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

      Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may allow it to act as a ligand in catalytic processes, enhancing reaction rates and selectivity.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in disease pathways, providing a basis for drug development.

Medicine

    Therapeutic Agents: Exploration as a candidate for treating conditions such as cancer, due to its ability to interact with specific molecular targets.

Industry

    Material Science: Utilization in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide and benzoyl groups can form hydrogen bonds and other interactions with active sites, while the thiazole ring may participate in π-π stacking or other non-covalent interactions, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate: Similar structure but with a methyl group instead of a sulfonamide, affecting its reactivity and applications.

    (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate: Contains a chlorine atom, which can influence its chemical behavior and biological activity.

Uniqueness

The presence of both sulfonamide and benzoyl groups in (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate provides a unique combination of functional groups that can interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O7S3/c1-4-13-27(14-5-2)38(33,34)18-9-7-17(8-10-18)23(30)26-24-28(16-22(29)35-6-3)20-12-11-19(37(25,31)32)15-21(20)36-24/h4-5,7-12,15H,1-2,6,13-14,16H2,3H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDMTESQRMQHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.